molecular formula C18H21O3P B14222384 Dibenzyl but-2-en-1-ylphosphonate CAS No. 828268-21-9

Dibenzyl but-2-en-1-ylphosphonate

Cat. No.: B14222384
CAS No.: 828268-21-9
M. Wt: 316.3 g/mol
InChI Key: YVFMXWAXTLEHLY-UHFFFAOYSA-N
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Description

Dibenzyl but-2-en-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a but-2-en-1-yl chain, with two benzyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl but-2-en-1-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with but-2-en-1-yl bromide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the bromide, resulting in the formation of the phosphonate ester.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between dibenzyl phosphonate and but-2-en-1-yl halides. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl but-2-en-1-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids and phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Dibenzyl but-2-en-1-ylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.

    Medicine: Research is ongoing to explore its use as a prodrug, where the phosphonate group can be metabolized to release active pharmaceutical ingredients.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dibenzyl but-2-en-1-ylphosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound can inhibit enzyme activity by mimicking the transition state of phosphate esters, thereby blocking the active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl phosphite: Similar in structure but lacks the but-2-en-1-yl chain.

    Butyl phosphonate: Contains a butyl group instead of the but-2-en-1-yl chain.

    Dibenzyl phosphonate: Similar but without the unsaturation in the but-2-en-1-yl chain.

Uniqueness

Dibenzyl but-2-en-1-ylphosphonate is unique due to the presence of both benzyl and but-2-en-1-yl groups, which confer distinct chemical properties and reactivity. The unsaturation in the but-2-en-1-yl chain allows for additional functionalization and reactivity compared to its saturated counterparts.

Properties

CAS No.

828268-21-9

Molecular Formula

C18H21O3P

Molecular Weight

316.3 g/mol

IUPAC Name

[but-2-enyl(phenylmethoxy)phosphoryl]oxymethylbenzene

InChI

InChI=1S/C18H21O3P/c1-2-3-14-22(19,20-15-17-10-6-4-7-11-17)21-16-18-12-8-5-9-13-18/h2-13H,14-16H2,1H3

InChI Key

YVFMXWAXTLEHLY-UHFFFAOYSA-N

Canonical SMILES

CC=CCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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